N-(1,3-benzodioxol-5-yl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
N-(1,3-benzodioxol-5-yl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a heterocyclic compound featuring a triazolo[4,3-a]quinoxalin core substituted with a propyl group at position 1, an oxo group at position 4, and an acetamide linker connected to a 1,3-benzodioxol-5-yl moiety. This structure combines a triazoloquinoxaline scaffold—a framework associated with diverse biological activities, including kinase inhibition and CNS modulation—with a benzodioxol group, which is a common pharmacophore in neuroactive compounds (e.g., serotonin reuptake inhibitors) .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c1-2-5-18-23-24-20-21(28)25(14-6-3-4-7-15(14)26(18)20)11-19(27)22-13-8-9-16-17(10-13)30-12-29-16/h3-4,6-10H,2,5,11-12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHXPNDNZATNPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxole moiety and a triazoloquinoxaline framework. Its molecular formula is , with a molecular weight of approximately 460.46 g/mol. This unique structure is believed to contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells.
Key Mechanisms:
- Inhibition of Kinases: The compound exhibits inhibitory effects on various kinases involved in cancer progression, particularly Src family kinases (SFKs) and other receptor tyrosine kinases. These kinases play critical roles in cell signaling pathways that regulate cell growth and survival.
- Induction of Apoptosis: It has been observed to induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways.
- Anti-inflammatory Effects: The compound may also modulate inflammatory responses through inhibition of pro-inflammatory cytokines.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound through various in vitro and in vivo models:
Case Study Example:
In a recent preclinical study involving xenograft models of human pancreatic cancer, oral administration of the compound resulted in significant tumor regression and improved survival rates compared to untreated controls. The study highlighted its potential as a therapeutic agent in aggressive cancer types.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µM |
| Escherichia coli | 15 µM |
These findings suggest that the compound may have potential applications beyond oncology, possibly serving as an antimicrobial agent.
Safety and Toxicity
Toxicological assessments are crucial for evaluating the safety profile of this compound. Preliminary studies indicate low toxicity levels at therapeutic doses; however, further investigations are needed to establish a comprehensive safety profile.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing triazole and quinoxaline moieties have been shown to possess antimicrobial properties. The mechanism is believed to involve the disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways .
- Anticancer Potential : The compound's ability to interact with specific biological targets makes it a candidate for anticancer therapies. Triazole derivatives have been recognized for their role in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Some studies suggest that similar compounds may exhibit anti-inflammatory properties by modulating inflammatory pathways, potentially leading to therapeutic applications in conditions like arthritis or chronic inflammation .
Case Studies
Several studies have explored the applications of compounds similar to N-(1,3-benzodioxol-5-yl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide:
- Antimicrobial Studies : A study demonstrated that triazole derivatives exhibited significant antimicrobial activity against various pathogens. The compound's structural features were linked to enhanced binding affinity to microbial targets .
- Anticancer Research : Research on related triazole compounds indicated their effectiveness in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle disruption. These findings suggest potential pathways for further development of this compound as an anticancer agent .
- Inflammation Models : In vitro studies showed that compounds with similar scaffolds could reduce inflammatory markers in cell cultures treated with pro-inflammatory cytokines. This suggests potential therapeutic applications in inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Aryl Substituents
The acetamide-linked aryl group significantly influences physicochemical and pharmacological properties. For example:
- N-(3-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide () replaces the benzodioxol-5-yl group with a 3-methylphenyl substituent.
Analogues with Different Heterocyclic Cores
Replacing the triazoloquinoxalin core alters binding affinity and selectivity:
- N-((1S,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-(4-cyanophenyl)acetamide () features a triazolo[4,3-a]pyrazine core. Pyrazine-based analogs often exhibit enhanced solubility and distinct kinase inhibition profiles compared to quinoxaline derivatives, which may improve oral bioavailability .
- 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide () uses a thiazole core. Thiazole-containing compounds typically demonstrate improved solubility and are associated with kinase or protease inhibition, suggesting divergent therapeutic applications compared to triazoloquinoxalines .
Substituent Effects on Pharmacokinetic Properties
- Propyl vs. Cyclic Alkyl Groups : The propyl substituent at position 1 in the target compound may confer moderate metabolic stability compared to bulkier cyclic groups (e.g., cyclopentyl in ), which could reduce cytochrome P450-mediated oxidation .
- Oxo Group at Position 4: The 4-oxo group in the triazoloquinoxalin core is critical for hydrogen bonding with target proteins, as seen in kinase inhibitors. Its absence in compounds like (E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide () shifts activity toward thiazolidinedione-related pathways (e.g., PPAR-γ modulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
